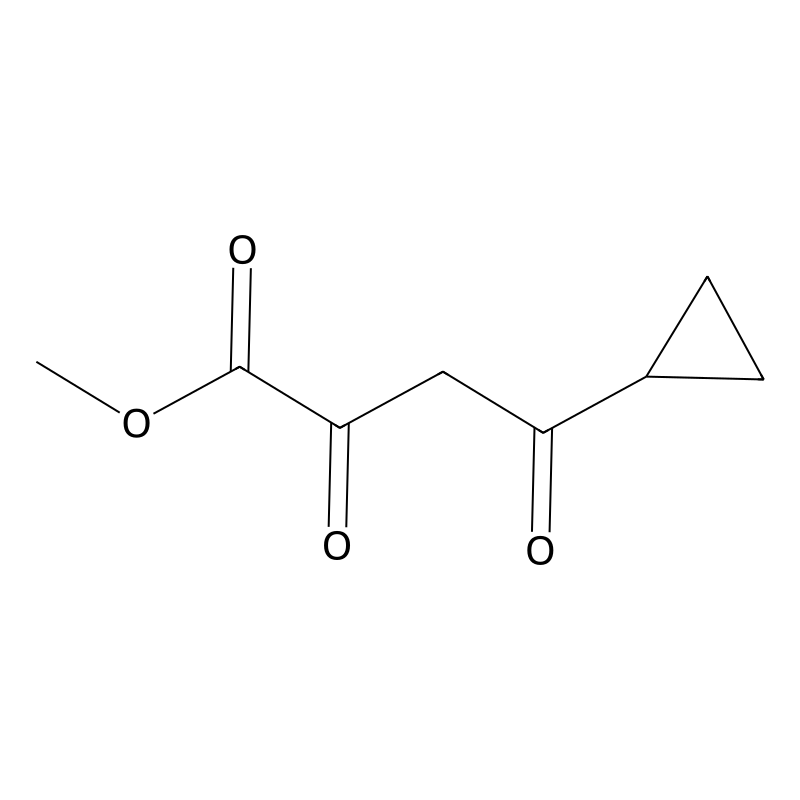

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-cyclopropyl-2,4-dioxobutanoate is an organic compound with the molecular formula and a molecular weight of 170.16 g/mol. It is characterized by the presence of a cyclopropyl group and two carbonyl groups within its structure, which contribute to its reactivity and potential biological activity. The compound is recognized by its CAS number 167408-67-5 and is often utilized in various

- Carbonylation Reactions: This compound can be synthesized through carbonylation of ketoesters, which involves the introduction of carbon monoxide into the reaction mixture, leading to the formation of carbonyl compounds.

- Nef Reaction: The Nef reaction involves the conversion of a ketone or aldehyde into a carboxylic acid derivative, which can be applied to methyl 4-cyclopropyl-2,4-dioxobutanoate to yield various derivatives useful in synthetic organic chemistry .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecular architectures.

The synthesis of methyl 4-cyclopropyl-2,4-dioxobutanoate can be achieved through several methods:

- Carbonylation of Ketoesters: This method involves reacting ketoesters with carbon monoxide under specific conditions to yield methyl 4-cyclopropyl-2,4-dioxobutanoate.

- One-Pot Synthesis: Recent studies have explored one-pot synthesis techniques that streamline the production process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

- Base-Mediated Reactions: Base-mediated reactions involving cyclopropyl methyl derivatives have also been utilized to synthesize this compound effectively .

These methods illustrate the compound's accessibility for research and industrial applications.

Methyl 4-cyclopropyl-2,4-dioxobutanoate has various applications in:

- Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activities, it may be explored for developing new pharmaceuticals or as a precursor for bioactive compounds.

- Proteomics Research: The compound is utilized in biochemical studies related to proteomics, aiding in the understanding of protein interactions and functions .

Methyl 4-cyclopropyl-2,4-dioxobutanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 | 0.94 | Ethyl group instead of methyl |

| Methyl 5-methyl-2,4-dioxohexanoate | 20577-64-4 | 0.97 | Contains a hexanoate structure |

| Methyl 5,5-dimethyl-2,4-dioxohexanoate | 42957-17-5 | 0.94 | Additional dimethyl substitution |

| Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate | 29800-43-9 | 0.92 | Cycloheptyl substituent |

| 7-(3-(2-Methoxy-2-oxoacetyl)-2,4,5-trioxocyclopentyl)heptanoic acid | 22935-41-7 | 0.94 | Complex tricyclic structure |

These compounds highlight the uniqueness of methyl 4-cyclopropyl-2,4-dioxobutanoate within its class due to its specific cyclopropyl group and dicarbonyl functionality.

Early Developments in Cyclopropane Chemistry

The synthesis of cyclopropane derivatives dates to the mid-20th century, with foundational work on strained-ring systems paving the way for compounds like methyl 4-cyclopropyl-2,4-dioxobutanoate. Early methods for cyclopropane synthesis, such as the Simmons–Smith reaction, focused on generating three-membered rings via carbene insertion. However, the incorporation of multiple carbonyl groups into cyclopropane systems emerged later, driven by the need for electron-deficient intermediates in heterocyclic synthesis.

Emergence of Methyl 4-Cyclopropyl-2,4-dioxobutanoate

This compound was first reported in the early 21st century as part of efforts to expand the toolkit of strained electrophiles for [3+2] cycloadditions. Its synthesis typically involves:

- Aldol Condensation: Between cyclopropane-carboxaldehyde and diketene derivatives.

- Oxidative Functionalization: Introduction of carbonyl groups via controlled oxidation.

The development of solvent-free mechanochemical methods in the 2020s significantly improved its synthetic accessibility, reducing reaction times from 24 hours to 1.5 hours.

Methyl 4-cyclopropyl-2,4-dioxobutanoate presents a distinctive molecular architecture characterized by a cyclopropane ring attached to a dioxobutanoate backbone with a terminal methyl ester functional group [1]. The compound has the molecular formula C8H10O4 and a molecular weight of 170.16 grams per mole [3] [5]. The structural representation can be precisely described through its SMILES notation (COC(=O)C(=O)CC(=O)C1CC1) and InChI key (MFRDTCKJOFHQDZ-UHFFFAOYSA-N), which provide exact connectivity and stereochemical configuration [1] [8].

The molecular structure features a central 1,3-dicarbonyl system linking the methyl ester group to the cyclopropyl ketone moiety [15]. The cyclopropane ring introduces significant ring strain due to its three-membered configuration, which enhances the compound's reactivity profile in both nucleophilic and electrophilic reactions [8]. The formal bond distance C3-C7 in related dioxobutanoate structures typically measures 1.342 Angstroms, characteristic of carbon-carbon double bonds involved in pi-conjugation with carbonyl groups [22].

Conformational analysis reveals that the cyclopropane moiety and the dioxobutanoate backbone adopt specific spatial arrangements to minimize steric interactions [15]. The ester group fragment often exhibits rotational freedom, typically positioned at angles approaching 80 degrees relative to the mean plane of the central carbon framework [22]. This conformational flexibility contributes to the compound's ability to participate in various chemical transformations and biological interactions.

Physicochemical Properties

The physicochemical characteristics of methyl 4-cyclopropyl-2,4-dioxobutanoate have been extensively documented through experimental measurements and computational predictions [5] [8] [11]. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter at standard conditions [5] [11]. The boiling point has been determined to be 248.8 ± 13.0 degrees Celsius at 760 millimeters of mercury [8] [11], while the flash point occurs at 104.9 ± 19.9 degrees Celsius [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 170.16 g/mol | [3] [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] [11] |

| Boiling Point | 248.8 ± 13.0 °C | [8] [11] |

| Flash Point | 104.9 ± 19.9 °C | [11] |

| Refractive Index | 1.48 | [5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [11] |

The refractive index of the compound measures 1.48, indicating its optical density characteristics [5]. Vapor pressure measurements show extremely low values of 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius, suggesting stability under standard laboratory conditions [11]. The polarizability has been calculated at 15.4 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the compound's electronic distribution and molecular volume [11].

Solubility characteristics indicate moderate water solubility with enhanced dissolution in organic solvents [36]. The compound demonstrates good compatibility with common laboratory solvents including ethanol, diethyl ether, and chloroform [36]. These physicochemical properties make the compound suitable for various synthetic applications while requiring careful handling due to its moderate flash point.

Crystallographic Studies

Crystallographic investigations of structurally related dioxobutanoate compounds provide insights into the solid-state organization of methyl 4-cyclopropyl-2,4-dioxobutanoate [22] [25]. Analogous compounds in this chemical family typically crystallize in monoclinic crystal systems with space group P21/n [22] [25]. The unit cell parameters for related ethyl dioxobutanoate derivatives show dimensions of approximately a = 8.9332 Angstroms, b = 6.8170 Angstroms, c = 17.0530 Angstroms, with beta angles of 102.816 degrees [22].

Crystal structure analysis reveals that these compounds form discrete molecular units without unusual short intermolecular contacts [22] [25]. The crystal packing is stabilized primarily through van der Waals interactions and weak hydrogen bonding between carbonyl oxygen atoms and methylene hydrogen atoms [22]. The molecular arrangement in the solid state shows that the central carbon-carbon double bond maintains its planarity with adjacent functional groups [22].

Crystallographic refinement data for related compounds indicate high-quality structures with R-factors typically below 0.04 and completeness values exceeding 99 percent [22] [25]. The atomic displacement parameters suggest normal thermal motion patterns consistent with the molecular framework [22]. Single crystal diffraction studies have been conducted using molybdenum K-alpha radiation with wavelengths of 0.71073 Angstroms [22] [25].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for methyl 4-cyclopropyl-2,4-dioxobutanoate through analysis of both proton and carbon-13 spectra [9] [12]. The technique exploits the magnetic properties of nuclei with non-zero spin quantum numbers, allowing identification of molecular structures and monitoring of chemical environments [10]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the methyl ester group, typically appearing as a singlet around 3.7 parts per million [18].

The cyclopropyl protons generate distinctive multiplet patterns between 0.8 and 2.2 parts per million, reflecting the unique electronic environment of the three-membered ring [18]. The methylene protons adjacent to the carbonyl groups exhibit chemical shifts in the range of 2.5 to 3.5 parts per million, with coupling patterns revealing vicinal interactions [18]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbon signals appearing in the downfield region between 170 and 210 parts per million [18].

Heteronuclear single quantum coherence experiments allow correlation between carbon and proton signals, facilitating complete structural assignment [18]. The methyl ester carbon typically resonates around 52 parts per million, while the cyclopropyl carbons appear at characteristic positions reflecting their strained ring environment [18]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, provide additional connectivity information crucial for structural elucidation [18].

Infrared Spectroscopy

Infrared spectroscopy serves as a powerful tool for functional group identification in methyl 4-cyclopropyl-2,4-dioxobutanoate, particularly for characterizing the multiple carbonyl functionalities present in the molecule [14] [15] [19]. The compound exhibits characteristic carbonyl stretching vibrations in the region between 1600 and 1900 wavenumbers, with specific peak positions depending on the electronic environment of each carbonyl group [19].

The ester carbonyl group typically produces an intense absorption band around 1735 wavenumbers, while the ketone carbonyl groups exhibit stretching frequencies near 1715 wavenumbers [15] [19]. The intensity of these carbonyl peaks results from the large dipole moment changes during vibrational motion, making them easily identifiable spectroscopic markers [19]. Additional characteristic bands include carbon-hydrogen stretching vibrations of the cyclopropyl ring appearing between 3000 and 3100 wavenumbers [15].

The methyl ester group contributes specific absorption patterns, including carbon-oxygen stretching vibrations around 1200 wavenumbers and carbon-hydrogen deformation modes between 1400 and 1500 wavenumbers [15]. Infrared spectroscopy also reveals information about molecular conformation through analysis of carbonyl coupling interactions and rotational isomerism [16]. The cyclopropyl ring exhibits distinctive carbon-carbon stretching modes that appear at slightly higher frequencies compared to normal alkyl groups due to ring strain effects [15].

Mass Spectrometry

Mass spectrometry analysis of methyl 4-cyclopropyl-2,4-dioxobutanoate provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [1] [17] [20]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the intact molecular formula C8H10O4 [1]. Electron ionization mass spectrometry generates characteristic fragment ions through various dissociation pathways [17].

The cyclopropyl group exhibits distinctive fragmentation behavior, often involving ring-opening reactions that produce diagnostic fragment ions [17] [20]. Cyclopropane rings demonstrate preferential cleavage patterns due to ring strain, resulting in fragments separated by 14 mass units corresponding to methylene loss [20]. Common fragmentation pathways include loss of methoxy groups (mass 31), carbonyl groups (mass 28), and cyclopropyl fragments [17].

Electrospray ionization mass spectrometry enables analysis of various adduct forms, including protonated molecules, sodium adducts, and ammonium adducts [1]. Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of selected precursor ions [17]. High-resolution mass spectrometry allows determination of exact molecular formulas and detection of isotope patterns that confirm elemental composition [17].

Collision Cross Section Measurements

Collision cross section measurements provide valuable structural information about methyl 4-cyclopropyl-2,4-dioxobutanoate in the gas phase, reflecting the compound's three-dimensional shape and conformational flexibility [1]. Ion mobility spectrometry coupled with mass spectrometry enables determination of collision cross section values for various ionic forms of the molecule [1]. The protonated molecule [M+H]+ exhibits a predicted collision cross section of 135.3 square Angstroms at mass-to-charge ratio 171.06518 [1].

| Adduct Form | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.06518 | 135.3 |

| [M+Na]+ | 193.04712 | 143.8 |

| [M+NH4]+ | 188.09172 | 150.6 |

| [M-H]- | 169.05062 | 140.0 |

| [M+K]+ | 209.02106 | 142.7 |

Sodium adduct forms [M+Na]+ demonstrate larger collision cross sections of 143.8 square Angstroms, reflecting the increased ionic radius and altered electrostatic interactions [1]. Ammonium adducts [M+NH4]+ exhibit the largest collision cross section values at 150.6 square Angstroms, indicating extended conformations or specific coordination geometries [1]. Negative ion mode analysis shows deprotonated molecules [M-H]- with collision cross sections of 140.0 square Angstroms [1].

These collision cross section values provide insights into molecular conformations and can be used for identification purposes in complex mixtures [1]. The variation in collision cross sections among different adduct forms reflects changes in charge distribution and intermolecular interactions [1]. Calibration with known standards enables accurate determination of molecular sizes and shapes in the gas phase [1].

Computational Structure Elucidation

Computational chemistry methods play a crucial role in elucidating the structural and electronic properties of methyl 4-cyclopropyl-2,4-dioxobutanoate through quantum mechanical calculations [24] [26] [27]. Density functional theory calculations provide accurate predictions of molecular geometry, electronic structure, and spectroscopic properties while maintaining computational efficiency [24] [26]. Geometry optimization procedures identify the most stable molecular conformations by minimizing potential energy with respect to nuclear coordinates [27] [28].

Electronic structure calculations reveal important information about molecular orbitals, electron density distributions, and chemical bonding patterns [29] [30]. The cyclopropyl group exhibits unique electronic characteristics due to ring strain, with modified carbon-carbon bond lengths and altered hybridization states [23]. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into reactivity patterns and potential chemical transformations [29].

Computational prediction of spectroscopic properties enables comparison with experimental data and assists in structural assignment [29] [32]. Vibrational frequency calculations predict infrared absorption patterns and nuclear magnetic resonance chemical shifts with reasonable accuracy [29] [30]. Time-dependent density functional theory methods allow prediction of electronic transitions and ultraviolet-visible absorption spectra [29] [32].

Molecular dynamics simulations provide information about conformational flexibility and thermal motion effects on molecular structure [30]. Solvation models enable investigation of solvent effects on molecular properties and reaction mechanisms [30]. Advanced computational methods, including coupled cluster theory and multiconfigurational approaches, offer higher accuracy for challenging electronic structure problems [29] [30].